![molecular formula C12H12FN3O2S B2549126 1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide CAS No. 1286722-05-1](/img/structure/B2549126.png)

1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a chemical entity that appears to be a derivative of azetidine and thiazole, with potential applications in medicinal chemistry. The presence of the fluorobenzothiazole moiety suggests that it may exhibit interesting electronic properties, which could be beneficial for drug design and development.

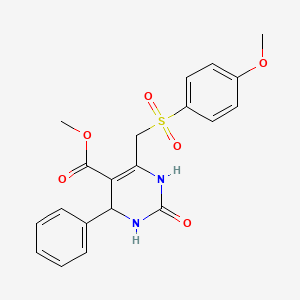

Synthesis Analysis

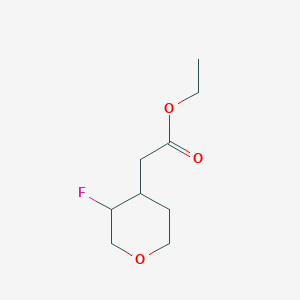

The synthesis of related compounds involves the use of thioamides as building blocks to create a variety of fluorescent dyes. Although the exact synthesis of this compound is not detailed in the provided papers, the synthesis of similar compounds, such as those described in the first paper, involves the use of thioamides to create thiazole derivatives with fluorescent properties . The second paper describes the synthesis of a related compound, 1-Boc-3-fluoroazetidine-3-carboxylic acid, which involves bromofluorination, reduction, ring closure, and protection group manipulation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of the compounds studied in the first paper, where the thiazole core is a key feature for the fluorescence properties . The fluorine atom on the benzothiazole ring could influence the electronic distribution and contribute to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not discussed in the provided papers, the related compounds in the first paper show dual fluorescence and solvatochromism, which indicates that they can undergo excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) . These reactions are significant for the development of fluorescent probes and sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds described in the papers. The compounds in the first paper display fluorescence in the range of 412–672 nm with quantum yields ranging from 0.1 to 0.88, and the solvatochromism observed suggests that the emission originates from ICT excited states . The second paper does not provide specific physical and chemical properties of the synthesized compound but does highlight the potential of fluorinated azetidine derivatives in medicinal chemistry .

Scientific Research Applications

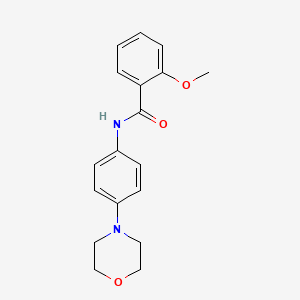

Synthesis and Biological Activity of Novel Compounds

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

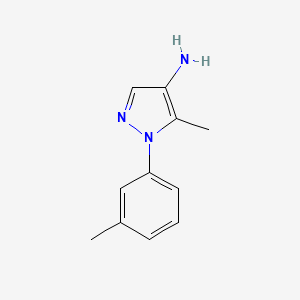

Research focused on the synthesis of various novel compounds derived from visnaginone and khellinone, leading to the creation of molecules with significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, showcasing the potential for new therapeutic agents derived from complex chemical syntheses (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Microwave-assisted Synthesis of Hybrid Molecules

This study outlines the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, exploring their biological activities. The molecules demonstrated antimicrobial, antilipase, and antiurease activities, underscoring the importance of synthetic chemistry in developing new drugs (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

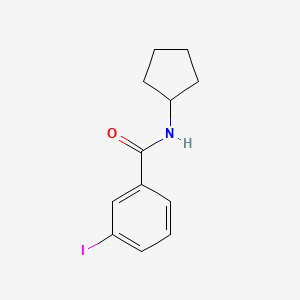

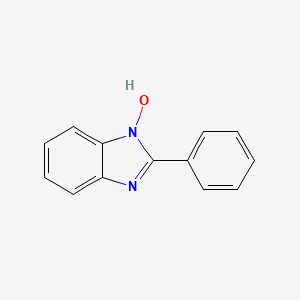

Development of Fluorine-18-labeled Antagonists

A study on the synthesis of fluorinated derivatives of WAY 100635 for potential use in imaging serotonin receptors. The research highlights the process of radiolabeling compounds with fluorine-18 and their evaluation in rats, providing a basis for developing diagnostic tools in neuroscience (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, W. Eckelman, 1999).

Antimicrobial and Antitumor Activities

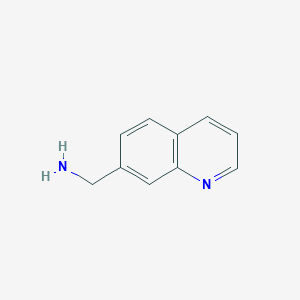

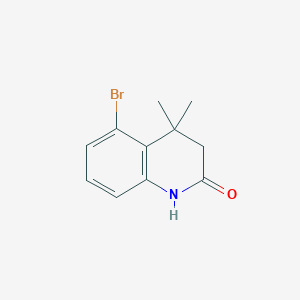

Synthesis of Eperezolid-like Molecules

This research focused on synthesizing molecules resembling eperezolid and evaluating their antimicrobial activities, particularly against Mycobacterium smegmatis. Such studies are crucial for developing new antibiotics in the fight against resistant bacteria (Meltem Yolal, Serap Başoğlu, H. Bektaş, S. Demirci, S. Alpay‐Karaoglu, A. Demirbaş, 2012).

Antimicrobial Activity of Thiazolidine-2,4-diones

Novel thiazolidine-2,4-dione derivatives were synthesized and showed varying degrees of antibacterial and antifungal activities, demonstrating the potential for these compounds in developing new antimicrobial agents (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-18-15-11(17)7-5-16(6-7)12-14-10-8(13)3-2-4-9(10)19-12/h2-4,7H,5-6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGRFPFCWVXYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)

![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)